3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Structure and Key Features: The compound 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS: 721916-06-9; molecular formula: C₁₈H₁₅N₅OS; molecular weight: 349.41 g/mol) features a pyrazolo[3,4-b]pyridine core substituted with a phenyl group at position 1, a methyl group at position 3, a thiophene moiety at position 6, and a carbohydrazide functional group at position 4 . Thiophene contributes π-electron density, influencing electronic properties and solubility .
The carbohydrazide group is likely introduced via hydrazide formation from a carboxylic acid precursor .
Properties
IUPAC Name |
3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-11-16-13(18(24)21-19)10-14(15-8-5-9-25-15)20-17(16)23(22-11)12-6-3-2-4-7-12/h2-10H,19H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCDZHIYBLZXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazides with pyrazole derivatives under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo compounds have been extensively studied. For example, several derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds derived from the pyrazolo framework displayed superior anti-inflammatory activities compared to traditional NSAIDs like celecoxib, with IC50 values indicating potent efficacy .
Anticancer Potential
The anticancer activity of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives has garnered attention in recent research. Specific compounds demonstrated promising cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Notably, some derivatives achieved IC50 values as low as 1.962 μM, suggesting their potential as chemotherapeutic agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Common methods include:
- Vilsmeier–Haack Reaction : This method is often employed to introduce electrophilic centers into the pyrazole ring system.
- Hybridization Techniques : Combining different pharmacophores has been a successful strategy to yield compounds with improved biological profiles.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of pyrazole derivatives, compounds were tested against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .
Case Study 2: Anti-inflammatory Activity Assessment
A comparative analysis of anti-inflammatory activities revealed that specific pyrazole derivatives exhibited enhanced efficacy compared to standard treatments. These compounds were evaluated in vivo using carrageenan-induced rat paw edema models, demonstrating significant reduction in inflammation markers .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly impacts electronic properties and bioactivity:
- Thiophene vs. Methoxyphenyl : The thiophene in the target compound offers sulfur-mediated interactions (e.g., with metal ions in enzymes), whereas the methoxyphenyl analog may exhibit better membrane permeability due to its lipophilic methoxy group .
Functional Group Variations at Position 4
The functional group at position 4 dictates hydrogen-bonding capacity and solubility:
- Carbohydrazide (–CONHNH₂) : Unique for dual hydrogen-bond donation (N–H groups), making it ideal for enzyme inhibition (e.g., CDK2) .
Physical and Spectroscopic Properties
- Spectroscopy : The carbohydrazide’s N–H stretches (IR: ~3200–3320 cm⁻¹) distinguish it from nitrile or carboxylic acid derivatives .
Biological Activity
3-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS No. 721916-06-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 349.41 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its biological significance in medicinal chemistry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives of pyrazolo compounds, including 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide.
Key Findings:
- The compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active derivatives, indicating strong bactericidal properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies.
Key Findings:
- In a study focusing on cancer cell lines such as HeLa and MCF7, the compound demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM). This suggests that it could serve as a potent anticancer agent .
Mechanism of Action:
- The compound was found to induce cell cycle arrest at the S phase in HeLa cells and at the G2/M phase in MCF7 cells, promoting apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 2.59 | S phase arrest |
| MCF7 | 4.66 | G2/M phase arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo compounds have also been investigated.
Key Findings:
- Compounds related to this class have shown promising results as anti-inflammatory agents with good oral bioavailability and low toxicity profiles .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several derivatives including the target compound, showing significant inhibition against multiple pathogens.
- Cancer Cell Line Studies : Research involving various cancer cell lines highlighted the compound's ability to induce apoptosis and halt cell cycle progression, showcasing its potential as an anticancer therapeutic.
Q & A
What are the common synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
Basic Research Focus
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting pyrazole-4-carbaldehyde derivatives with hydrazine hydrate under acidic conditions (e.g., acetic acid in ethanol at reflux) to form fused pyrazolo-pyridine systems . For example:
- Key reagents : Hydrazine hydrate, acetic acid, ethanol.
- Reaction conditions : Reflux (70–80°C) for 6–12 hours.
- Yield optimization : Adjusting stoichiometry of hydrazine and monitoring reaction progress via TLC .
For thiophene incorporation (as in the target compound), bromination of thiophene intermediates followed by nucleophilic substitution (e.g., using 1-methylpiperazine) is effective .
How can researchers characterize the structural integrity of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
Basic Research Focus
Structural validation requires multi-technique analysis:
- NMR spectroscopy : and NMR confirm substituent positions. For example, pyrazole protons resonate at δ 7.2–8.5 ppm, while thiophene protons appear at δ 6.8–7.3 ppm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHNOS: 372.11) .
What strategies address low yields in the cyclization step during pyrazolo[3,4-b]pyridine synthesis?
Advanced Research Focus
Low yields often stem from competing side reactions or incomplete cyclization. Methodological improvements include:
- Catalyst optimization : Using trifluoroacetic acid (TFA) as a catalyst enhances cyclization efficiency (e.g., 30 mol% TFA in toluene at reflux) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity.
- Temperature control : Gradual heating (e.g., 60°C → 110°C) minimizes decomposition .
Table 1 : Reaction Yield Comparison Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TFA | Toluene | 110 | 85 |
| None | Ethanol | 80 | 45 |
| HSO | DMF | 100 | 60 |
How do hydrogen-bonding patterns influence the crystallographic properties of pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Focus
Hydrogen bonding governs crystal packing and stability. For example:
- Intermolecular N–H···O bonds between the carbohydrazide group and adjacent heterocycles create layered structures, enhancing thermal stability .
- Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like rings, critical for predicting solubility and polymorphism .
- SHELX refinement parameters (e.g., R-factor < 0.05) ensure accurate hydrogen-bond geometry .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Focus
Given the pharmacological potential of pyrazolo[3,4-b]pyridines, prioritize:
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to measure IC values against kinases like EGFR or VEGFR .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to rule out false positives from assay interference .
How do substituents on the pyrazolo[3,4-b]pyridine core modulate bioactivity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Thiophene at position 6 : Enhances π-π stacking with hydrophobic kinase pockets, improving binding affinity .
- Methyl group at position 3 : Reduces metabolic degradation by sterically blocking cytochrome P450 oxidation .
- Carbohydrazide at position 4 : Introduces hydrogen-bond donors for target engagement (e.g., ATP-binding pockets) .
Table 2 : SAR of Key Substituents
| Substituent | Position | Effect on IC (nM) |
|---|---|---|
| Thiophene | 6 | 50 → 12 (VEGFR2) |
| Phenyl | 1 | No significant change |
| –NH–NH | 4 | 120 → 35 (EGFR) |
How can contradictory data in biological activity be resolved?
Advanced Research Focus
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Dose-response curves : Use 8–12 concentration points to calculate Hill slopes and confirm potency trends .
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to exclude promiscuity .
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid degradation masking true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
